molecular formula C10H12O7S B596679 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid CAS No. 1258842-21-5

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid

Cat. No.: B596679
CAS No.: 1258842-21-5
M. Wt: 276.259
InChI Key: QZIYZVFIROFZCV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Dihydroisoferulic Acid 3-O-Sulfate is a metabolite of anthocyanins , which are known to have vascular effects . .

Mode of Action

It is known that anthocyanin metabolites, such as dihydroisoferulic acid 3-o-sulfate, can mediate improvements in vascular function .

Biochemical Pathways

Dihydroisoferulic Acid 3-O-Sulfate is a product of the metabolism of hydroxycinnamic acid conjugates . It is formed through the action of enzymes like sulfotransferase . The compound is part of the larger biochemical pathways involving anthocyanins and their metabolites, which have been linked to various biological processes such as cell adhesion, migration, immune response, and cell differentiation .

Pharmacokinetics

It has been identified in human plasma and urine after coffee consumption , suggesting that it is absorbed and excreted by the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Anthocyanin metabolites, including dihydroisoferulic acid 3-o-sulfate, have been associated with improvements in vascular function . They have been found to exert a dose-dependent improvement of endothelial function in healthy humans .

Action Environment

The action of Dihydroisoferulic Acid 3-O-Sulfate can be influenced by various environmental factors. For instance, the metabolism of hydroxycinnamic acid conjugates to form Dihydroisoferulic Acid 3-O-Sulfate can be affected by factors such as diet and gut microbiota

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid typically involves the sulfonation of 3-(4-Methoxyphenyl)propanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pH conditions to ensure selective sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-(sulfooxy)phenyl)propanoic acid is unique due to the presence of both methoxy and sulfooxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methoxy-3-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYZVFIROFZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678634
Record name 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258842-21-5
Record name 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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